Benzyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-21-17-10-9-16(12-15(17)8-11-18(21)22)20-19(23)24-13-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAZKSXCLGHKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130244 | |
| Record name | Carbamic acid, (1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233775-34-3 | |
| Record name | Carbamic acid, (1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=233775-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate moiety, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H22N2O2
- Molecular Weight : 322.4 g/mol
- CAS Number : 950464-19-4
The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The presence of the benzyl and carbamate groups enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
Benzyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has been studied for its potential therapeutic effects in various diseases:
- Anticancer Activity : Preliminary studies indicate that compounds with a tetrahydroquinoline structure can exhibit cytotoxic effects against cancer cell lines. Research has shown that modifications to the benzyl and carbamate groups can enhance these effects, making this compound a candidate for further anticancer drug development .
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, similar to other quinoline derivatives .
Neuropharmacology
Research suggests that this compound may modulate neurotransmitter systems, potentially providing benefits in treating neurological disorders such as depression or anxiety. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. This property could position it as a candidate for anti-inflammatory therapies. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, suggesting a possible mechanism for this compound as well .
Case Study Summary
Mechanism of Action
The mechanism of action of Benzyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares a tetrahydroquinolinone core with derivatives reported in , such as Benzyl ((R)-1-oxo-1-(((S)-1-oxo-1-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)-3-phenylpropan-2-yl)amino)-3-phenylpropan-2-yl)carbamate (Compound 6). Key differences include:
- Substituents : The target compound has a 1-ethyl group, while Compound 6 incorporates peptide moieties (phenylpropan-2-yl groups) and an amide linkage.
- Functional Groups : Both compounds feature carbamate (ν(C=O) ≈ 1604 cm⁻¹) and amide (ν(C=O) ≈ 1654–1684 cm⁻¹) IR bands , but the target lacks the sulfur atom present in Compound 6 (C22H25N3O4S), which may influence solubility and reactivity.
Table 1: Structural Comparison
Biological Activity
Benzyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic compound belonging to the quinoline derivatives class. These compounds are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this particular compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C18H20N2O3
- CAS Number: 233775-34-3
Synthesis:
The synthesis typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with benzyl chloroformate in the presence of a base like triethylamine under reflux conditions in dichloromethane. The product is purified through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound may modulate the activity of enzymes or receptors involved in various biological processes:
- Enzyme Inhibition: It has been observed that this compound can inhibit enzymes associated with inflammation and cancer cell proliferation. Such inhibition can lead to reduced inflammatory responses and hinder tumor growth.
Biological Activities
Antimicrobial Activity:
Research indicates that benzyl carbamates exhibit antimicrobial properties. Studies have shown that related quinoline derivatives demonstrate significant antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Properties:
this compound has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to activate caspase pathways leading to programmed cell death in certain cancer cell lines .
Anti-inflammatory Effects:
The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines. This property makes it a candidate for treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental approaches:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
